1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone
Description
The compound 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone is a structurally complex heterocyclic molecule featuring a fused triazino-benzoxazepine core. Key structural elements include:
- A 1,2,4-triazino[5,6-d][3,1]benzoxazepine scaffold, which integrates triazine and benzoxazepine moieties.
- An indol-1-yl substituent at the 6-position of the benzoxazepine ring, contributing π-π stacking interactions and aromaticity.
- Acetyl groups at the 7-position of the benzoxazepine and the indole nitrogen, enhancing electrophilic character.
Properties
Molecular Formula |
C25H21N5O3S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C25H21N5O3S/c1-4-13-34-25-26-23-22(27-28-25)18-10-6-8-12-21(18)30(16(3)32)24(33-23)19-14-29(15(2)31)20-11-7-5-9-17(19)20/h4-12,14,24H,1,13H2,2-3H3 |
InChI Key |
ISBPEMXQSVAJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC=C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles under the influence of concentrated sulfuric acid, leading to linear annelated products . The reaction conditions often require temperatures around 150-160°C and the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigation of its pharmacological properties, including potential therapeutic applications.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone is not well-documented. based on the known activities of similar compounds, it is likely to interact with various molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,2,4-triazino[5,6-d][3,1]benzoxazepine core but differ in substituents, which critically influence their physicochemical and biological properties.
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Reactivity and Solubility: The prop-2-enylsulfanyl group in the target compound (vs. Indol-1-yl (target) vs. aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) alters electronic properties: indole’s nitrogen may participate in hydrogen bonding, while fluorophenyl enhances hydrophobicity .
Impact of Acetyl Groups: Acetyl moieties at C7 (benzoxazepine) and indole nitrogen (target) could enhance metabolic stability compared to non-acetylated analogs (e.g., CAS 430463-84-6) .
Bromo substituents (e.g., in [(6R)-10-bromo…benzoxazepine]) offer sites for further functionalization via Suzuki coupling .
Biological Activity
The compound 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone (CAS Number: 486993-94-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological properties and therapeutic potential.
Molecular Characteristics
- Molecular Formula : C25H21N5O3S
- Molecular Weight : 471.53 g/mol
- SMILES Notation : C=CCSc1nnc2c(n1)OC(N(c1c2cccc1)C(=O)C)c1cn(c2c1cccc2)C(=O)C
Structural Features
The compound features a triazino-benzoxazepine core with an indole moiety and an acetyl group. The presence of sulfur in the form of a prop-2-enylsulfanyl group suggests potential reactivity that could be exploited for biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the triazino-benzoxazepine class. For instance, derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Antitumor Activity
A study demonstrated that triazino derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis pathways .
Antimicrobial Activity
Compounds structurally related to this compound have also been evaluated for antimicrobial properties.
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Antiviral Activity
Research indicates that certain derivatives may exhibit antiviral properties, particularly against HIV. The mechanism often involves inhibition of viral replication through interference with reverse transcriptase activity .
Additional Pharmacological Effects
The compound's structural features suggest potential for various other pharmacological effects:
- Antioxidant Activity : Sulfur-containing compounds are often associated with antioxidant properties, which can protect cells from oxidative damage.
- Anti-inflammatory Effects : Some studies suggest that similar indole derivatives may possess anti-inflammatory properties by modulating cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
